molecular formula C15H11ClN2O3S2 B2824143 4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide CAS No. 312286-43-4

4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide

Cat. No. B2824143
CAS RN: 312286-43-4
M. Wt: 366.83
InChI Key: ZIQOTBDLTLYNNI-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide, also known as CMBA, is a synthetic, non-steroidal compound that has been widely studied for its potential applications in various scientific research fields. CMBA has been shown to possess a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.

Scientific Research Applications

Organic Synthesis Applications

Synthesis of Benzothiazoles and Thiazolopyridines : A method has been developed for the synthesis of benzothiazoles and thiazolopyridines through a metal- and reagent-free process, showcasing the utility of "4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide" in generating compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Catalysis and Green Chemistry : Methanesulfonic acid, a related compound, has been explored as an efficient catalyst for the production of linear alkylbenzenes, demonstrating the compound's relevance in promoting environmentally benign synthesis processes (Luong et al., 2004).

Pharmacological Applications

Antitumor Agents : Benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, showing significant inhibitory effects on tumor growth, indicating the therapeutic potential of related compounds in cancer treatment (Yoshida et al., 2005).

Materials Science

Polymer Chemistry for Solar Cells : The compound's relevance extends to materials science, where derivatives are used to fine-tune the morphology of polymers in bulk heterojunction solar cells, leading to improved photovoltaic performance (Chu et al., 2011).

properties

IUPAC Name

4-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQOTBDLTLYNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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